

An In-depth Technical Guide to the Apoptosis Induction Pathway of TK-216

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Compound of Interest		
Compound Name:	LW-216	
Cat. No.:	B15575592	Get Quote

A Note on Nomenclature: The compound "**LW-216**" referenced in the query is not found in the current scientific literature. It is highly probable that this is a typographical error for TK-216 (also known as ONCT-216), a clinical-stage anti-cancer agent. This guide will focus on the known mechanisms of TK-216.

Introduction

TK-216 is a first-in-class, small molecule inhibitor developed as a targeted therapy against cancers driven by E26 transformation-specific (ETS) family transcription factors.[1][2] Its primary development focus has been on Ewing Sarcoma, a pediatric malignancy characterized by a chromosomal translocation that results in the EWS-FLI1 fusion oncoprotein.[1][3] TK-216 is a clinical derivative of the preclinical compound YK-4-279.[4] The therapeutic strategy of TK-216 revolves around disrupting critical protein-protein interactions essential for the oncogenic function of EWS-FLI1, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[1][4]

Core Mechanism of Action

The primary mechanism of TK-216 is the disruption of the interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA), also known as DHX9.[1][4] In Ewing Sarcoma, EWS-FLI1 acts as an aberrant transcription factor, driving the expression of genes necessary for tumor growth and survival. The interaction with RHA is crucial for this neoplastic transformation. [4] By binding to EWS-FLI1, TK-216 allosterically inhibits its association with RHA, thereby suppressing the transcription of target genes.[5]



More recent evidence also suggests that TK-216 acts as a microtubule destabilizing agent.[6] This mechanism provides a parallel pathway for its anti-cancer effects and explains the observed synergy with other microtubule-targeting drugs like vincristine.[6] Both mechanisms converge to induce G2/M cell cycle arrest, a critical prelude to apoptosis in affected cancer cells.[4][6]

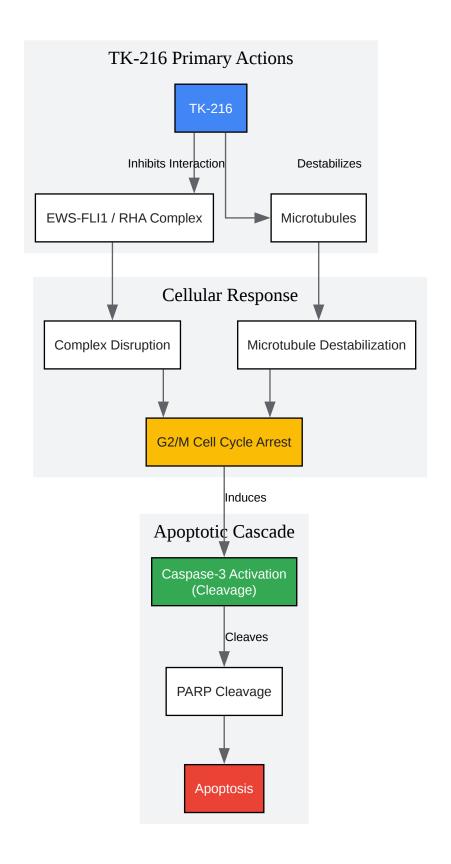
The TK-216 Apoptosis Induction Pathway

Treatment of susceptible cancer cells with TK-216 initiates a cascade of events culminating in apoptosis. This process is primarily executed through the intrinsic apoptotic pathway, characterized by the activation of effector caspases.

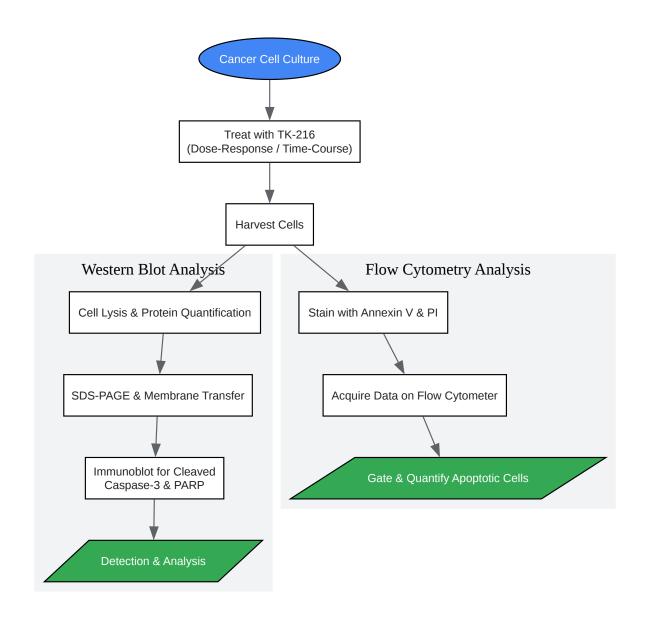
- Initiation Signal Target Inhibition: TK-216 disrupts the EWS-FLI1/RHA complex and/or destabilizes microtubules. This dual-action creates significant cellular stress and disrupts the mitotic spindle, halting the cell cycle in the G2/M phase.[4][6]
- Cell Cycle Arrest: The inability to properly segregate chromosomes during mitosis triggers the spindle assembly checkpoint, leading to a sustained G2/M arrest.[4][6] This arrest prevents cell proliferation and provides a window for apoptotic signals to accumulate.
- Execution Phase Caspase Activation: Prolonged cell cycle arrest and cellular stress lead to the activation of the caspase cascade. TK-216 treatment has been shown to induce the cleavage, and thereby activation, of Caspase-3.[7][8] Activated Caspase-3 is a key effector caspase that executes the final stages of apoptosis.
- Substrate Cleavage and Cell Death: Activated Caspase-3 proceeds to cleave a multitude of
 cellular substrates. A key substrate is Poly (ADP-ribose) polymerase (PARP). Cleavage of
 PARP by Caspase-3 is a well-established hallmark of apoptosis.[7][8] This and other
 cleavage events lead to the characteristic morphological changes of apoptosis, including
 DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies.

The overall pathway is visualized in the diagram below.









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